2-((3-chlorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole
Description
2-((3-chlorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorobenzylthio group and a methoxyphenyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-21-15-7-5-13(6-8-15)16-10-19-17(20-16)22-11-12-3-2-4-14(18)9-12/h2-10H,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMMEVBEQCKPGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-chlorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole typically involves the reaction of 3-chlorobenzyl chloride with 5-(4-methoxyphenyl)-1H-imidazole-2-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((3-chlorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, iron powder, ethanol as solvent.
Substitution: Amines, thiols, potassium carbonate, DMF as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
2-((3-chlorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-((3-chlorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and inhibiting microbial growth. The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-chlorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- 2-((3,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone
- 2-((2,6-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone
Uniqueness
2-((3-chlorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The presence of the chlorobenzylthio and methoxyphenyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
2-((3-chlorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic organic compound classified as an imidazole derivative. Its unique structure, characterized by the presence of a chlorobenzylthio group and a methoxyphenyl group, positions it as a compound of significant interest in medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 2-[(3-chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-imidazole. Its molecular formula is , with a molecular weight of 334.83 g/mol. The presence of the methoxy group is particularly noteworthy as it influences the compound's biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 2-[(3-chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-imidazole |
| Molecular Formula | C₁₇H₁₅ClN₂OS |
| Molecular Weight | 334.83 g/mol |
| CAS Number | 941912-04-5 |
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial activity. In particular, this compound has shown potential against various bacterial strains. A study demonstrated that compounds with similar structures displayed minimum inhibitory concentrations (MIC) ranging from 1.56 to ≥25.0 μg/mL against Mycobacterium tuberculosis (Mtb), suggesting that this compound may also possess similar efficacy against resistant strains .
Antifungal Activity
The compound has been evaluated for its antifungal properties, particularly against Candida species. The mechanism involves disruption of fungal cell wall synthesis, leading to cell lysis and death. Preliminary data suggest that the compound could inhibit fungal growth effectively, although specific IC50 values are yet to be published.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Studies have shown that imidazole derivatives can modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation reduction .
The biological effects of this compound are primarily mediated through its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes critical for microbial survival or inflammatory responses.
- Receptor Modulation: It may also interact with specific receptors involved in pain and inflammation pathways, providing therapeutic benefits.
Case Study 1: Antimicrobial Activity
A recent study evaluated several imidazole derivatives for their antimicrobial properties. The results indicated that compounds with similar substituents to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values as low as 0.5 μg/mL .
Case Study 2: Anti-inflammatory Effects
In vitro studies have demonstrated that the compound effectively reduces inflammation in human cell lines by inhibiting COX-2 expression. This suggests potential applications in treating inflammatory diseases such as arthritis and colitis .
Comparison with Similar Compounds
To better understand the unique biological activity of this compound, it can be compared with other imidazole derivatives:
| Compound Name | Biological Activity |
|---|---|
| 2-((2-chlorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone | Antimicrobial |
| 2-((3,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone | Anticancer |
| 2-((2,6-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone | Anti-inflammatory |
Q & A
Q. What are the standard synthetic routes for 2-((3-chlorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole, and how do reaction conditions influence yield?
The synthesis typically involves:
Imidazole ring formation : Condensation of 4-methoxyphenylglyoxal with ammonium acetate under acidic conditions (e.g., acetic acid, 80°C) to generate the 5-aryl-imidazole core .
Thioether introduction : Reaction of 2-mercaptoimidazole intermediates with 3-chlorobenzyl chloride in basic media (e.g., K₂CO₃ in DMF) at 60–70°C .
Key factors affecting yield :
- Solvent polarity (DMF > THF for thioether formation).
- Catalyst choice (anhydrous K₂CO₃ improves thiolate nucleophilicity).
- Temperature control (higher temperatures accelerate substitution but risk byproduct formation).
Reported yields range from 60–75% under optimized conditions .
Q. What spectroscopic techniques are critical for structural confirmation, and what key signatures should researchers prioritize?
| Technique | Key Signals | Functional Group Assignment |
|---|---|---|
| ¹H NMR | δ 7.2–7.4 (m, aromatic H), δ 4.3 (s, SCH₂), δ 3.8 (s, OCH₃) | 3-Chlorobenzyl thioether, 4-methoxyphenyl |
| IR | 1250 cm⁻¹ (C-S stretch), 1600 cm⁻¹ (imidazole C=N) | Thioether, imidazole ring |
| MS | [M+H]⁺ at m/z 357.8 (calculated) | Molecular ion confirmation |
| Cross-validation with ¹³C NMR and elemental analysis is recommended to rule out isomeric impurities . |
Advanced Research Questions
Q. How can substituent modifications on the benzyl/phenyl groups enhance biological activity? Insights from SAR studies.
Structure-Activity Relationship (SAR) findings :
- 3-Chlorobenzyl : Electron-withdrawing Cl improves metabolic stability but reduces solubility. Replacement with 4-Fluorobenzyl increases logP by 0.3, enhancing membrane permeability .
- 4-Methoxyphenyl : Methoxy groups at the para position enhance π-stacking with kinase ATP-binding pockets (e.g., IC₅₀ = 1.2 µM vs. EGFR wild type) .
Recommended modifications : - Introduce polar groups (e.g., -OH, -NH₂) at the benzyl meta position to balance lipophilicity.
- Replace methoxy with trifluoromethoxy to improve oxidative stability .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Common sources of discrepancy :
- Assay variability : Differences in cell lines (e.g., HCT-116 vs. HeLa) or microbial strains (ATCC vs. clinical isolates).
- Purity thresholds : HPLC purity <95% may introduce confounding impurities .
Methodological solutions :
Standardized protocols : Use OECD Guidelines 423 (acute toxicity) and CLSI M07 (antimicrobial testing).
Orthogonal characterization : Pair LC-MS purity checks with bioactivity assays.
Dose-response validation : Compare EC₅₀ values across multiple replicates to identify outliers.
Q. What computational strategies are effective for predicting binding modes and optimizing derivatives?
- Molecular docking : Use AutoDock Vina to model interactions with targets like COX-2 (PDB ID 5KIR). The thioether group forms hydrophobic contacts with Val523, while the methoxyphenyl engages in π-π stacking with Tyr355 .
- QSAR modeling : Leverage Hammett constants (σ) and logP to predict IC₅₀ trends. For example, electron-donating groups on the phenyl ring correlate with improved IC₅₀ (R² = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
